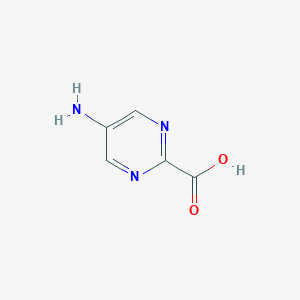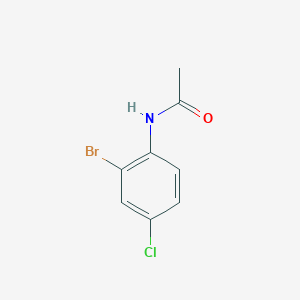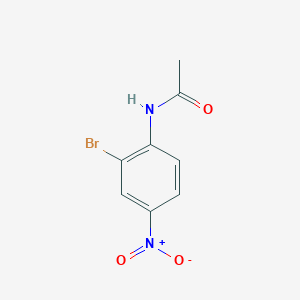
(4-Formylfuran-2-yl)boronsäure
Übersicht
Beschreibung
4-Formylfuran-2-boronic acid is a useful research compound. Its molecular formula is C5H5BO4 and its molecular weight is 139.9 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Formylfuran-2-boronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Formylfuran-2-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Formylfuran-2-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura-Kreuzkupplung
(4-Formylfuran-2-yl)boronsäure: wird häufig in Suzuki–Miyaura-Kreuzkupplungsreaktionen eingesetzt. Diese Reaktion ist entscheidend für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen, die in der organischen Synthese von grundlegender Bedeutung sind. Die Boronsäure fungiert als nukleophiler Partner und überträgt ihre organische Gruppe auf einen Metallkatalysator, typischerweise Palladium, der an eine elektrophile organische Gruppe gebunden ist . Dieser Prozess ist aufgrund seiner milden Bedingungen und Toleranz gegenüber verschiedenen funktionellen Gruppen sehr geschätzt.
Sensoranwendungen
Die Fähigkeit der Verbindung, mit Diolen und starken Lewis-Basen wie Fluorid- oder Cyanidanionen zu interagieren, macht sie zu einem wertvollen Bestandteil von Sensoranwendungen. Sie kann sowohl in homogenen Assays als auch in heterogenen Detektionssystemen verwendet werden. Die Wechselwirkung mit Diolen ist besonders nützlich für die biologische Markierung, Proteinmanipulation und die Entwicklung von Therapeutika .
Synthese von π-erweiterten Heteroarylfuransystemen
Als bifunktionelles Reagenz ist This compound entscheidend für die Synthese von π-erweiterten Heteroarylfuransystemen. Diese Systeme sind wichtig für die Entwicklung von Materialien mit einzigartigen elektronischen Eigenschaften, die in Bereichen wie der organischen Elektronik eingesetzt werden können .
Farbstoff-sensibilisierte Solarzellen
Im Bereich der erneuerbaren Energien wird diese Boronsäure bei der Synthese stabiler farbstoff-sensibilisierter Solarzellen verwendet. Sie beteiligt sich an den Kopplungsprozessen, die die lichtabsorbierenden Schichten dieser Zellen bilden, die für die Umwandlung von Licht in elektrische Energie entscheidend sind .
Biologisch aktive Moleküle
Die Verbindung ist an der Synthese verschiedener biologisch aktiver Moleküle beteiligt. Dazu gehört die Herstellung von HIF-1-Inhibitoren, die in der Krebsforschung wichtig sind, und HIV-1-Integrase-Inhibitoren, die in der antiretroviralen Therapie zur Behandlung von HIV-Infektionen eingesetzt werden .
Hemmung der Ephrin-Bindung
Eine weitere Anwendung ist die Synthese von Disalicylsäure-Furanderivaten zur Hemmung der Ephrin-Bindung. Ephrine sind Proteine, die eine wichtige Rolle bei der Zellsignalisierung spielen, und ihre Hemmung kann bei der Untersuchung zellulärer Prozesse und der Entwicklung von Behandlungen für Krankheiten von Vorteil sein .
Epidermale Wachstumsfaktor-Rezeptor-Inhibitoren
This compound: wird auch zur Synthese von epidermalen Wachstumsfaktor-Rezeptor-Inhibitoren verwendet. Diese Inhibitoren werden zur Behandlung verschiedener Krebsarten eingesetzt, da sie die Signale blockieren können, die Krebszellen zum Wachstum anregen .
Elektrophorese und analytische Methoden
Die Wechselwirkung der Verbindung mit Proteinen und glykosylierten Molekülen macht sie nützlich in der Elektrophorese, einer Technik zur Trennung verschiedener Komponenten einer Mischung anhand ihrer Größe und Ladung. Zusätzlich dient sie als Baustoff für Mikropartikel und Polymere in analytischen Methoden .
Wirkmechanismus
Target of Action
The primary target of (4-formylfuran-2-yl)boronic acid is the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
In the SM cross-coupling reaction, the compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the biochemical pathway of the SM cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, plays a crucial role in this process .
Pharmacokinetics
It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign , which suggests it may have favorable pharmacokinetic properties.
Result of Action
The result of the compound’s action in the SM cross-coupling reaction is the formation of a new carbon-carbon bond . This is a crucial step in the synthesis of many biologically active molecules, including inhibitors of serine proteases , HIF-1 inhibitors, and epidermal growth factor receptor inhibitors .
Action Environment
The action of (4-formylfuran-2-yl)boronic acid is influenced by environmental factors. The SM cross-coupling reaction, for instance, requires exceptionally mild and functional group tolerant reaction conditions . Furthermore, the compound is air sensitive and should be stored away from air and oxidizing agents . Its stability and efficacy can be affected by these environmental factors .
Eigenschaften
IUPAC Name |
(4-formylfuran-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BO4/c7-2-4-1-5(6(8)9)10-3-4/h1-3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHDYDVWDKATTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CO1)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371403 | |
| Record name | 4-Formylfuran-2-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62306-78-9 | |
| Record name | 4-Formylfuran-2-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 62306-78-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Benzyl DL-N-[1-oxo-1-(pyrrolidin-1-YL)propan-2-YL]carbamate](/img/structure/B112783.png)

![4-Amino-5-(2-methoxy-5-methyl-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B112786.png)







